An In-depth Technical Guide to 4-Fluorophenyl acetate
An In-depth Technical Guide to 4-Fluorophenyl acetate
CAS Number: 405-51-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluorophenyl acetate, a key building block in organic synthesis and pharmaceutical development. This document details its physicochemical properties, synthesis, spectroscopic data, and applications, with a focus on its role as an intermediate in the creation of bioactive molecules. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Physicochemical Properties
4-Fluorophenyl acetate is a colorless to almost colorless clear liquid. Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and execution.[1]
| Property | Value |
| CAS Number | 405-51-6 |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Boiling Point | 197 °C (lit.) |
| Density | 1.178 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.48 (lit.) |
| Solubility | Soluble in many organic solvents. |
Synthesis of 4-Fluorophenyl acetate
A common and efficient method for the synthesis of 4-Fluorophenyl acetate is the esterification of 4-fluorophenol with acetic anhydride. This reaction is typically catalyzed by a small amount of acid or base. Below is a representative experimental protocol for this synthesis.
Experimental Protocol: Synthesis via Esterification
Materials:
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4-Fluorophenol
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Acetic anhydride
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Triethylamine or a catalytic amount of concentrated sulfuric acid
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Dichloromethane (or other suitable aprotic solvent)
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1 M Hydrochloric acid solution
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol (1.0 equivalent) in dichloromethane.
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Cool the solution to 0 °C using an ice bath.
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Slowly add triethylamine (1.2 equivalents) to the stirred solution.[2]
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To this mixture, add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.[2]
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir the reaction for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
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Upon completion, transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[2]
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Fluorophenyl acetate.
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The product can be further purified by vacuum distillation if necessary.
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"4-Fluorophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetic Anhydride" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Catalyst" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction_Vessel" [shape=circle, label="Esterification", fillcolor="#34A853", fontcolor="#FFFFFF"]; "4-Fluorophenyl_acetate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Workup" [shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Purified_Product" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"4-Fluorophenol" -> "Reaction_Vessel"; "Acetic Anhydride" -> "Reaction_Vessel"; "Catalyst" -> "Reaction_Vessel" [style=dashed]; "Reaction_Vessel" -> "Workup" [label="Crude Product"]; "Workup" -> "Purified_Product" [label="Purification"]; } Caption: Synthetic workflow for 4-Fluorophenyl acetate.
Spectroscopic Data
The structural confirmation of 4-Fluorophenyl acetate is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The expected spectral data are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Fluorophenyl acetate will show characteristic signals for the aromatic protons and the methyl protons of the acetate group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.2 | Multiplet | 4H | Aromatic protons (AA'BB' system due to fluorine coupling) |
| ~2.3 | Singlet | 3H | Methyl protons (-COCH₃) |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~169 | Carbonyl carbon (C=O) |
| ~159 (d, ¹JCF ≈ 243 Hz) | C-F of the aromatic ring |
| ~147 (d, ⁴JCF ≈ 3 Hz) | C-O of the aromatic ring |
| ~123 (d, ³JCF ≈ 8 Hz) | Aromatic CH ortho to C-O |
| ~116 (d, ²JCF ≈ 23 Hz) | Aromatic CH ortho to C-F |
| ~21 | Methyl carbon (-COCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H stretch |
| ~1765 | Strong | C=O stretch (ester) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1200 | Strong | C-O stretch (ester) |
| ~1160 | Strong | C-F stretch |
Applications in Drug Development
4-Fluorophenyl acetate serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs. [3]The presence of the fluorine atom can enhance the metabolic stability and bioactivity of the final drug molecule. [3] A prominent class of drugs where the 4-fluorophenyl moiety is crucial is the selective COX-2 inhibitors, such as Celecoxib. While not a direct precursor in all synthetic routes, the structural components of 4-Fluorophenyl acetate are representative of key building blocks for such molecules.
Signaling Pathway of a Relevant Drug Target: COX-2 Inhibition by Celecoxib
Caption: Celecoxib's inhibition of the COX-2 pathway.
Safety and Handling
4-Fluorophenyl acetate should be handled with appropriate safety precautions in a laboratory setting. It is a combustible liquid and may be harmful if swallowed, in contact with skin, or if inhaled.
GHS Hazard Statements:
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Combustible liquid.
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May be harmful if swallowed.
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May be harmful in contact with skin.
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Causes skin irritation.
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Causes serious eye irritation.
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May be harmful if inhaled.
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May cause respiratory irritation.
Precautionary Measures:
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Keep away from heat, sparks, open flames, and hot surfaces.
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
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Store in a well-ventilated place. Keep cool.
In case of exposure, it is important to seek fresh air, wash the affected skin area with plenty of water, and rinse eyes cautiously with water for several minutes. If irritation persists, seek medical attention. Always refer to the material safety data sheet (MSDS) for complete safety information before handling this compound.
